molecular formula C19H17FN2O5S2 B6521028 N'-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide CAS No. 896310-33-1

N'-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide

Cat. No.: B6521028
CAS No.: 896310-33-1
M. Wt: 436.5 g/mol
InChI Key: PCTSYLXKWLTAIZ-UHFFFAOYSA-N
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Description

N'-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide is a synthetic organic compound with a multifaceted structure comprising various functional groups like sulfonyl, furan, and thiophene. These groups contribute to its complex reactivity and potential utility in various fields such as medicinal chemistry, organic synthesis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide typically involves multi-step organic reactions. Key steps may include the sulfonylation of a 4-fluorobenzene derivative, furan and thiophene functionalization, and subsequent coupling reactions.

  • Sulfonylation: Reaction of 4-fluorobenzenesulfonyl chloride with a suitable amine to introduce the sulfonyl group.

  • Furan Functionalization: Formation of a furan-2-yl derivative using furan and appropriate reagents, possibly involving halogenation and Grignard reactions.

  • Coupling Reactions: Stepwise coupling of the functionalized groups under catalytic conditions, using reagents like palladium catalysts and specific ligands to ensure selectivity.

Industrial Production Methods

Industrial-scale production might involve optimized versions of the synthetic steps mentioned above, utilizing continuous flow reactors and automated systems to enhance yield and purity. Additionally, green chemistry principles might be employed to minimize waste and use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound could undergo oxidative transformations, particularly at the furan and thiophene moieties, resulting in the formation of corresponding oxides.

  • Reduction: Reduction reactions, perhaps involving the sulfonyl group or other reducible sites within the molecule, could yield various derivatives.

  • Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions, leading to diverse substituted products.

Common Reagents and Conditions

  • Oxidation Reagents: Potassium permanganate, chromates, or hydrogen peroxide under acidic or basic conditions.

  • Reduction Reagents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

  • Substitution Reagents: Halogens, nucleophiles, or electrophiles under suitable conditions, using catalysts such as Lewis acids or bases.

Major Products

  • Oxidized derivatives such as furan oxides and thiophene sulfoxides.

  • Reduced products including amine derivatives and alcohols.

  • Substituted compounds with varied functional groups on the aromatic rings.

Scientific Research Applications

Chemistry

  • Synthetic Intermediates: The compound serves as a valuable intermediate in organic synthesis, aiding the construction of more complex molecules.

  • Catalysis: Potential use as a ligand or catalytic agent in various organic reactions.

Biology

  • Biological Probes: Its distinct structure may be utilized in the design of probes for biological imaging and assays.

Medicine

  • Drug Development: Exploration in medicinal chemistry for its activity against certain biological targets, possibly influencing pathways related to inflammation or cancer.

Industry

  • Material Science: Utilization in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with molecular targets such as enzymes or receptors. The sulfonyl group and aromatic moieties enable binding to active sites, potentially inhibiting or modulating the function of biological molecules. Pathways involved may include signal transduction mechanisms or metabolic processes.

Comparison with Similar Compounds

Comparing N'-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide with similar compounds reveals its unique features:

  • N'-[2-(4-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide: Replacement of the fluorine atom with a methyl group results in altered electronic properties and reactivity.

  • N'-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide: Chlorine substitution changes steric and electronic characteristics, impacting interaction with biological targets.

  • N'-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(methyl)ethanediamide:

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its preparation, reactivity, and applications make it a valuable subject of study, promising new insights and innovations across multiple disciplines.

Properties

IUPAC Name

N'-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O5S2/c20-13-5-7-15(8-6-13)29(25,26)17(16-4-1-9-27-16)12-22-19(24)18(23)21-11-14-3-2-10-28-14/h1-10,17H,11-12H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCTSYLXKWLTAIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC(=O)C(=O)NCC2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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